Bienvenue dans la boutique en ligne BenchChem!

Phenyl-N-tert-butylnitrone, (E)-

Blood-brain barrier permeability CNS pharmacokinetics neuroprotection

Phenyl-N-tert-butylnitrone, (E)- (PBN; CAS 85225-53-2) is a linear α-aryl-N-alkyl nitrone that functions as a free radical spin-trapping agent, enabling the detection and identification of transient radical species by electron paramagnetic resonance (EPR) spectroscopy. Beyond its analytical utility, PBN exhibits neuroprotective and antioxidant pharmacological activity in radical-mediated pathophysiological models, including cerebral ischemia.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 85225-53-2
Cat. No. B8137668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl-N-tert-butylnitrone, (E)-
CAS85225-53-2
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC(C)(C)[N+](=CC1=CC=CC=C1)[O-]
InChIInChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9+
InChIKeyIYSYLWYGCWTJSG-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl-N-tert-butylnitrone (PBN) CAS 85225-53-2: Procurement-Relevant Baseline Profile


Phenyl-N-tert-butylnitrone, (E)- (PBN; CAS 85225-53-2) is a linear α-aryl-N-alkyl nitrone that functions as a free radical spin-trapping agent, enabling the detection and identification of transient radical species by electron paramagnetic resonance (EPR) spectroscopy [1]. Beyond its analytical utility, PBN exhibits neuroprotective and antioxidant pharmacological activity in radical-mediated pathophysiological models, including cerebral ischemia [2]. With a molecular weight of 177 g/mol and a calculated octanol/water partition coefficient (log P) of 1.23, PBN possesses moderate lipophilicity that distinguishes it from more hydrophilic nitrone spin traps [3]. The compound is characterized by an oral bioavailability of approximately 85% in rats and a plasma half-life of approximately 3 hours, with demonstrated blood–brain barrier (BBB) penetration [4][5].

Why PBN (CAS 85225-53-2) Cannot Be Interchanged with DMPO, POBN, or S-PBN in Critical Applications


Nitrone spin traps are not functionally interchangeable. PBN, DMPO (5,5-dimethyl-1-pyrroline-N-oxide), POBN (α-(4-pyridyl-1-oxide)-N-tert-butylnitrone), and S-PBN (sodium 2-sulfophenyl-N-tert-butyl nitrone) differ profoundly in lipophilicity, BBB penetration, radical trapping kinetics, adduct stability, hydrolysis susceptibility, and toxicity profiles [1]. For instance, the cyclic nitrone DMPO exhibits faster spin trapping kinetics for superoxide and hydroxyl radicals but is more susceptible to photolytic degradation and has a shorter shelf life, whereas PBN and other aryl nitrones offer extended shelf stability at the cost of lower aqueous reactivity [1]. Most critically, the sulfonated analogue S-PBN has a plasma half-life of only 9 minutes and does not cross the BBB, while PBN has a 3-hour half-life and readily penetrates the CNS—a binary distinction that determines the feasibility of in vivo neuroprotection studies [2]. Substituting one nitrone for another without accounting for these orthogonal performance characteristics can lead to experimental failure, irreproducible data, or invalid conclusions.

PBN (CAS 85225-53-2) Quantitative Differentiation Evidence Against Leading Comparators


BBB Penetration and Plasma Half-Life: PBN vs. S-PBN—A Binary CNS Accessibility Distinction

PBN demonstrates unambiguous blood–brain barrier (BBB) penetration with a plasma half-life of 3 hours in rats, while its sulfonated analogue S-PBN has a plasma half-life of only 9 minutes and is undetectable in brain tissue at 30 minutes post-injury [1]. High PBN concentrations were measured bilaterally in brain tissue up to 3 hours after traumatic brain injury; in contrast, S-PBN was rapidly cleared and never detected in brain parenchyma at any time point [1]. PBN's CNS accessibility is mechanistically supported by its small molecular weight (177 Da) and moderate lipophilicity (log P 1.23) [2].

Blood-brain barrier permeability CNS pharmacokinetics neuroprotection traumatic brain injury

Oral Bioavailability: PBN Achieves ~85% Systemic Exposure—Enabling Oral Dosing Paradigms Unavailable to Most Nitrones

PBN exhibits a mean oral bioavailability of 85.63 ± 20.93% in male Sprague-Dawley rats following a 20 mg/kg oral dose, with a peak plasma concentration (Cₘₐₓ) of 7.35 ± 1.92 μg/mL and an AUC₀–∞ of 23.89 ± 5.84 μg·h/mL [1]. This high oral bioavailability is a critical differentiator: most comparator nitrones lack published oral bioavailability data, and those that have been characterized (e.g., S-PBN with its 9-minute half-life) are unsuitable for oral dosing due to rapid clearance [2]. PBN's oral route viability is further supported by patent literature describing oral dosage forms for clinical indications including psoriasis [3].

Oral bioavailability pharmacokinetics route of administration preclinical development

In Vivo Neuroprotection: PBN Reduces Cortical Infarction by 31% in Rat MCAO Model—Quantified Efficacy in Gold-Standard Stroke Model

In a rat model of transient middle cerebral artery occlusion (MCAO; 90 min ischemia), PBN treatment (2 × 100 mg/kg) significantly reduced cortical infarction volume by 31% compared to vehicle-treated controls (P < 0.05) [1]. For benchmarking, the same study reported that therapeutic hypothermia (33°C) reduced cortical infarction by 94% and basal ganglia infarction by 27%, establishing PBN's effect as moderate but statistically significant [1]. A separate study found that while the brain-penetrating antioxidant U-101033E reduced infarct volume by 52% (P < 0.05), PBN treatment resulted in a non-significant 25% reduction under that specific protocol [2]. The variability in PBN's neuroprotective magnitude across studies is acknowledged in a recent comprehensive review [3]. In contrast to PBN, the comparator S-PBN did not reduce infarct sizes in hyperglycemic-ischemic brain injury models, despite improving short-term neurological performance [4].

Neuroprotection cerebral ischemia MCAO stroke infarct volume

Toxicity Profile: PBN Lethal Dose Established at ~100 mg/100 g BW; DMPO is Less Toxic but the Data Informs Safe Dosing Windows

In a systematic dose-ranging study across 19 nitrone spin traps in male Sprague-Dawley rats, the lethal dose of PBN was established at approximately 100 mg/100 g body weight (0.564 mmol/100 g) [1]. DMPO was found to be the least toxic among all compounds tested, producing no toxic signs at twice the lethal dose of PBN (i.e., no toxicity at ≥200 mg/100 g BW) [1]. Conversely, 2,6-difluoro-PBN and M4PO were the most toxic, causing death at one-eighth the PBN-equivalent lethal dose [1]. This toxicity ranking provides an evidence-based dosing safety margin: PBN is substantially less toxic than halogenated PBN derivatives, though more toxic than DMPO. A follow-up blood chemistry study confirmed that neither DMPO (232 mg/100 g BW) nor PBN (100 mg/100 g BW) was lethal under its specific experimental conditions [2].

Acute toxicity LD50 dose-ranging in vivo spin trapping safety pharmacology

Shelf Life and Hydrolytic Stability: Aryl Nitrones (PBN) Offer Greater Long-Term Storage Stability Compared to DMPO

A foundational comparative study established that cyclic nitrones such as DMPO are more susceptible to oxygen and light degradation, resulting in shorter shelf lives, whereas aryl nitrones including PBN and 4-POBN have greater shelf lives despite being more readily hydrolyzed in acidic aqueous solution [1]. Specifically, PBN undergoes acid-catalyzed hydrolysis with a rate constant of 90 M⁻¹·hr⁻¹ in strongly acidic conditions, while DMPO and TMPO were found to be stable to hydrolysis under the same conditions [2]. The hydroxyl radical adduct half-life of PBN–OH is approximately 38 seconds at pH 7.4, compared to approximately 3,300 seconds for DMPO–OH [3]. This creates a practical trade-off: PBN is preferred for long-term storage and for experimental protocols where reagent pre-preparation is required, while DMPO is preferred when maximal spin adduct persistence during acquisition is the priority [1].

Shelf life hydrolysis stability spin trap storage reagent procurement EPR spectroscopy

Lipophilicity-Driven Compartmental Targeting: PBN (log P 1.23) Partitions into Lipid Membranes; DMPO (log P ~0.02) Remains Aqueous

PBN possesses a calculated octanol/water partition coefficient (log P) of 1.23, which is approximately 60-fold more lipophilic than DMPO (partition coefficient of only 0.02, equivalent to log P ≈ −1.7) [1][2]. This physicochemical distinction has direct functional consequences: PBN partitions into lipid membrane environments and preferentially traps carbon-centered radicals generated during lipid peroxidation, making it suitable for detecting lipid-derived radical species in membrane systems [3]. In contrast, DMPO's high aqueous solubility confines its radical trapping activity primarily to the aqueous compartment [1]. The lipophilicity difference also mechanistically underlies PBN's BBB penetration capability and its demonstrated efficacy in reducing lipid peroxidation in rat liver microsomes [4].

Lipophilicity partition coefficient membrane targeting lipid peroxidation compartmental specificity

PBN (CAS 85225-53-2) Evidence-Based Application Scenarios for Scientific Procurement


In Vivo CNS Neuroprotection Studies Requiring BBB Penetration

PBN is the nitrone spin trap of choice for preclinical stroke and traumatic brain injury (TBI) research where brain parenchymal exposure is essential. Its 3-hour plasma half-life and confirmed BBB penetration, directly contrasted with S-PBN's 9-minute half-life and CNS exclusion, make PBN uniquely suitable among commercial nitrones for in vivo neuroprotection protocols in rat MCAO and TBI models [1]. Procure PBN when the experimental design requires: (a) systemic administration with CNS target engagement, (b) histological or functional neuroprotection endpoints, or (c) chronic oral dosing paradigms leveraging PBN's ~85% oral bioavailability [2].

Lipid Peroxidation and Membrane Oxidative Damage Detection

PBN's log P of 1.23 enables it to partition into lipid membrane compartments where it traps carbon-centered radicals generated during lipid peroxidation—a capability that highly hydrophilic spin traps such as DMPO (log P ≈ −1.7) cannot replicate [1]. PBN should be procured for EPR spin trapping studies in: (a) liposome or model membrane systems, (b) microsomal lipid peroxidation assays, (c) studies of radical-mediated membrane damage in cellular models, and (d) any application requiring detection of radicals in hydrophobic microenvironments [2].

Long-Term Reagent Stocking and Multi-Experiment Procurement

Laboratories conducting spin trapping experiments across extended time periods should preferentially procure PBN rather than DMPO for bulk inventory, based on the established finding that aryl nitrones (PBN, 4-POBN) have significantly greater shelf lives than cyclic nitrones (DMPO), which are susceptible to oxygen- and light-mediated degradation [1]. This is particularly relevant for core facilities, multi-user laboratories, and any setting where reagents may be stored for months between experiments. Note the trade-off: PBN–OH adducts decay more rapidly during acquisition (~38 s half-life) than DMPO–OH (~3,300 s), so PBN procurement should be paired with rapid-acquisition EPR protocols [2].

Oral Dosing Preclinical Pharmacology and Toxicology Studies

PBN is the preferred nitrone for preclinical programs requiring oral route of administration, supported by its robustly characterized 85.63% oral bioavailability, defined Cₘₐₓ (7.35 μg/mL at 20 mg/kg), and AUC parameters in rats [1]. This contrasts sharply with comparator nitrones such as S-PBN (9-minute half-life, no oral PK data) and DMPO (no published oral bioavailability). PBN should be procured for: (a) chronic dosing studies where repeated IP/IV injection is not feasible, (b) proof-of-concept studies for oral nitrone therapeutics, (c) pharmacokinetic/pharmacodynamic modeling of orally administered radical scavengers, and (d) toxicology studies requiring defined oral exposure margins based on the established acute toxicity profile (LD₅₀ ≈ 100 mg/100 g BW) [2].

Quote Request

Request a Quote for Phenyl-N-tert-butylnitrone, (E)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.